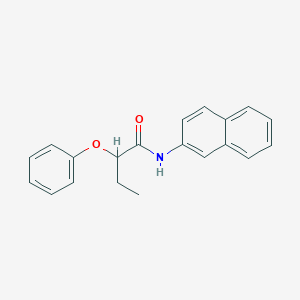
N-naphthalen-2-yl-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-2-yl-2-phenoxybutanamide is an organic compound that belongs to the class of amides It features a naphthalene ring and a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-2-phenoxybutanamide typically involves the reaction of 2-naphthylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: N-(2-naphthyl)-2-aminobutanamide.
Substitution: Various substituted phenoxybutanamides depending on the nucleophile used.
Scientific Research Applications
N-naphthalen-2-yl-2-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-2-phenoxybutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene, 2-naphthol, and 2-naphthylamine share structural similarities.
Phenoxybutanamide derivatives: Compounds like 2-phenoxybutanoic acid and its derivatives.
Uniqueness
N-naphthalen-2-yl-2-phenoxybutanamide is unique due to the combination of the naphthalene ring and the phenoxybutanamide backbone. This structural combination imparts specific chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-phenoxybutanamide |
InChI |
InChI=1S/C20H19NO2/c1-2-19(23-18-10-4-3-5-11-18)20(22)21-17-13-12-15-8-6-7-9-16(15)14-17/h3-14,19H,2H2,1H3,(H,21,22) |
InChI Key |
RDQYXGPBZJKNQJ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=CC=CC=C3 |
Canonical SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B448402.png)
![(5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B448403.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448404.png)
![2-benzylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448405.png)
![ethyl 2-[3-(2-methylprop-2-enyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate](/img/structure/B448408.png)
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B448410.png)
![2-(4-Chlorophenyl)-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B448411.png)
![5-fluoro-3'-(pentylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B448412.png)
![3-(Butylsulfanyl)-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448415.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448416.png)
![(E)-4-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B448418.png)
![2-[(3-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B448421.png)
![2-butylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448422.png)
![METHYL 2-[(5-{[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B448425.png)
